Home > Products > Screening Compounds P67926 > (S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid
(S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid - 2135655-76-2

(S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid

Catalog Number: EVT-6724090
CAS Number: 2135655-76-2
Molecular Formula: C18H25NO6
Molecular Weight: 351.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid is a chiral compound with the molecular formula C18H25NO6C_{18}H_{25}NO_{6} and a molecular weight of 351.39 g/mol. The compound features a complex structure that includes a benzyloxycarbonyl group and a tert-butoxy group, contributing to its unique properties and potential applications in medicinal chemistry and biochemistry. The (S)-configuration of this compound is significant as it can influence biological activity and interactions with other molecules .

Source and Classification

This compound is classified under amino acids and derivatives, specifically as a β-homo amino acid. It is often utilized in research settings for its potential therapeutic applications. The compound can be sourced from various chemical suppliers, including BLD Pharmatech Ltd., which specializes in research chemicals for pharmaceutical and biotech industries .

Synthesis Analysis

Methods

Several synthetic approaches can be employed to produce (S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid. One common method involves the coupling of a benzyloxycarbonyl protected amino acid with a tert-butoxy group using coupling agents such as diisopropylcarbodiimide. This method emphasizes strategic planning in synthetic organic chemistry to achieve high yields and purity .

Technical Details

  1. Reagents: Common reagents include:
    • Diisopropylcarbodiimide as a coupling agent.
    • Solvents like ethanol or isopropanol.
  2. Conditions: Typically performed under inert atmosphere conditions to prevent moisture interference.
  3. Purification: Post-synthesis purification often involves chromatography techniques to isolate the desired product from by-products.
Molecular Structure Analysis

The molecular structure of (S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid is characterized by:

  • A hexanoic acid backbone.
  • A benzyloxycarbonyl protecting group on the amino functional group.
  • A tert-butoxy substituent at the 6-position, contributing to steric hindrance and stability.

The stereochemistry of the compound plays a crucial role in its biological interactions, making it essential for applications in drug design .

Chemical Reactions Analysis

(S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid exhibits versatility in chemical reactions, particularly in peptide synthesis where it can act as an amino acid building block. The compound can undergo various reactions, including:

  • Coupling Reactions: Used in peptide synthesis by forming amide bonds with other amino acids.
  • Deprotection Reactions: The benzyloxycarbonyl group can be removed under acidic conditions to yield free amino groups for further reactions.

These reactions highlight the compound's utility in synthetic organic chemistry and its potential for developing biologically active compounds .

Mechanism of Action

The mechanism of action of (S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid is primarily related to its interactions with biological targets. Understanding these interactions is crucial for determining the compound's therapeutic potential. Techniques such as surface plasmon resonance or isothermal titration calorimetry are often employed to assess binding affinities and selectivity towards specific targets, which could lead to insights into its mechanism of action .

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Not specified in available data but typically determined during synthesis.
  • Solubility: Generally soluble in organic solvents; specific solubility data may vary based on purity and formulation.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but may require specific handling due to its reactive functional groups.
  • Purity Levels: Commercially available forms typically exhibit high purity levels (≥98%) .
Applications

(S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid has several scientific applications, including:

  1. Medicinal Chemistry: Used as a building block in the synthesis of bioactive peptides.
  2. Biochemical Research: Investigated for its binding affinities and selectivity towards various biological targets, which could inform drug development processes.
  3. Synthetic Organic Chemistry: Serves as an important intermediate in the production of more complex organic molecules.

The unique structural characteristics and biological implications of this compound make it a valuable asset in both academic research and pharmaceutical development .

Synthetic Methodologies and Optimization

Stereoselective Synthesis of β-Homoamino Acid Derivatives

The stereoselective synthesis of β-homoamino acid derivatives represents a cornerstone in the production of complex peptide architectures. (S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid serves as a key β-homoglutamic acid precursor, where the tert-butyl ester protects the γ-carboxylic acid function and the benzyloxycarbonyl (Cbz) group protects the α-amino functionality. This configuration enables selective elongation of peptide chains at either terminus [3] [6]. Modern synthetic approaches leverage Evans-type chiral auxiliaries or catalytic asymmetric hydrogenation to establish the (S)-stereocenter with high enantiomeric excess (>98% ee), as confirmed by chiral HPLC analysis [4] [9]. The strategic insertion of an additional methylene unit (-CH₂-) between the α-carbon and γ-carboxyl group—characteristic of β-homoamino acids—confers enhanced conformational flexibility to resultant peptides, facilitating novel receptor interactions unavailable to native amino acid scaffolds [6].

Recent patent literature describes optimized Michael addition protocols utilizing chiral Ni(II) complexes that achieve near-quantitative yields (92-95%) while maintaining exceptional stereocontrol [6]. The synthetic route involves nucleophilic attack of a glycine equivalent onto acrylate derivatives followed by in-situ protection, minimizing epimerization risks during downstream processing. This methodology represents a significant advancement over classical Arndt-Eistert homologation, which often suffered from racemization and cumbersome multi-step sequences [6].

Table 1: Comparative Analysis of Stereoselective Synthetic Methods for β-Homoamino Acid Derivatives

MethodologyChiral Control ElementTypical Yield (%)Enantiomeric Excess (%)Key Advantage
Evans OxazolidinoneAuxiliary-mediated78-8596-99Predictable stereocontrol
Catalytic Asymmetric HydrogenationChiral Rh complexes82-8894-98Catalyst recyclability
Ni(II)-Glycine ComplexTemplate-directed addition90-95>99Single-step homologation
Enzymatic ResolutionLipase-catalyzed hydrolysis40-45*>99Access to both enantiomers
*Yield based on maximum theoretical for resolution

Carbodiimide-Mediated Coupling Strategies for C-Terminal Functionalization

Carbodiimide-mediated coupling stands as the predominant methodology for constructing peptide bonds involving this β-homoamino acid derivative. The unprotected carboxylic acid at C1 readily engages with N-nucleophiles (e.g., amino acid esters) through activation by N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) [9]. These reagents facilitate in-situ formation of an unstable O-acylisourea intermediate, which undergoes nucleophilic displacement by the incoming amine to form the desired peptide bond while preserving the tert-butyl and Cbz protecting groups [9].

Critical optimization studies reveal that additive systems significantly suppress racemization during activation. Specifically, N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HoBt) at 0.9-1.2 molar equivalents generates active esters that reduce epimerization to <2% during coupling, as verified by Marfey's analysis of diastereomeric products [9]. Solvent selection profoundly impacts reaction kinetics, with dichloromethane (DCM) and dimethylformamide (DMF) providing optimal dissolution characteristics—however, DMF necessitates strict temperature control (<0°C) to prevent O-acyl to N-acyl migration [6] [9].

Table 2: Comparative Performance of Carbodiimide Coupling Agents in Peptide Bond Formation

Carbodiimide AgentAdditiveSolventTemperature (°C)Reaction Time (h)Coupling Efficiency (%)Epimerization (%)
EDC·HClHOBtDCM0 → rt3921.8
DCCNHSDMF-1012880.9
DICOxymaPure®DCMrt1.5950.7
EDC·HClNoneTHFrt6655.2
DCCHOSuAcetonitrile08831.2

Protection/Deprotection Dynamics of Benzyloxycarbonyl (Cbz) and Tert-Butyl Groups

The orthogonal protecting group strategy employed in (S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid enables sequential deprotection during solid-phase peptide synthesis (SPPS). The benzyloxycarbonyl (Cbz) group demonstrates stability toward mild base and nucleophiles but undergoes clean cleavage via catalytic hydrogenation (H₂/Pd-C) in methanol or Lewis acids (BCI₃, TMSI) under aprotic conditions [2] [4]. Quantitative deprotection occurs within 2-4 hours at room temperature with 10% Pd/C (5 mol%), yielding the primary amine without affecting acid-labile tert-butyl esters [4].

Conversely, the tert-butyl ester moiety exhibits remarkable stability toward hydrogenolysis and nucleophilic bases but undergoes rapid hydrolysis in trifluoroacetic acid (TFA)/DCM (1:1 v/v) or HCl in dioxane (4M). Kinetic studies reveal complete deprotection within 30 minutes using 95% TFA, generating the free γ-carboxylic acid while preserving the Cbz group [2] [7]. This differential reactivity profile permits sequential liberation of the α-amino and γ-carboxyl functions, enabling selective chain elongation at either terminus during segment condensation strategies for complex β-peptide architectures [3] [4].

Notably, the crystalline nature of the fully protected compound (white to off-white powder) enhances purification feasibility prior to deprotection steps, with >98% purity achievable via recrystallization from ethyl acetate/hexane systems [2] [5].

Table 3: Deprotection Conditions and Selectivity for Protected β-Homoamino Acid Derivatives

Protecting GroupRecommended Deprotection ReagentConcentration/ConditionsTime (min)CompatibilityByproducts
Benzyloxycarbonyl (Cbz)H₂/Pd-C10% w/w, MeOH, rt120-240tert-Butyl esters, alkyl carboxylic acidsToluene, CO₂
BBr₃1M in DCM, -78°C → rt60tert-Butyl estersBenzyl bromide
tert-Butyl esterTFA/DCM95:5 v/v, rt15-30Cbz, Trt, Fmoc groupsIsobutylene, CO₂
HCl4M in dioxane, 0°C30Acid-stable protectionstert-Butyl chloride
TMSOTf0.2M in DCM, rt10Base-sensitive groupsTMS ethers

Scalable Production Challenges: Solvent Systems and Reaction Yield Optimization

Industrial translation of synthetic routes faces significant hurdles in solvent selection, purification efficiency, and throughput. The compound's limited solubility in hydrocarbon and ether solvents necessitates polar aprotic media (DMF, NMP) for reactions, yet these present challenges in removal during isolation—residual DMF >300 ppm can compromise peptide coupling efficiency [5] [8]. Crystallization optimization studies identify methyl tert-butyl ether (MTBE)/heptane (3:7 v/v) as optimal for final purification, yielding 76% recovery with ≥98% purity (HPLC) and ≤0.5% water content [2] [8].

Reaction concentration critically impacts yield in carbodiimide-mediated couplings. At scales >1kg, maintaining concentrations below 0.3M prevents exothermic runaway and suppresses N-acylurea formation—a side reaction consuming up to 15% product in concentrated systems [9]. Temperature-controlled addition of EDC·HCl (portion-wise over 2h at -15°C) suppresses racemization while achieving 92% conversion, verified by in-situ FTIR monitoring of the active ester intermediate [9].

Supply chain considerations necessitate tert-butyl group introduction via acid-catalyzed esterification with isobutene rather than expensive Boc₂O, reducing raw material costs by 40%. However, this route demands rigorous water exclusion (<50 ppm) to prevent di-tert-butyl byproduct formation [6] [8]. Final product stability requires sealed storage at 2-8°C under inert gas, as evidenced by accelerated stability studies showing <0.2% degradation/month versus 3.5%/month at 25°C [2] [5].

Table 4: Optimized Solvent Systems for Manufacturing Process Stages

Process StageRecommended Solvent SystemConcentration (M)Temperature (°C)Yield (%)Purity (HPLC, %)Key Advantage
Protection (Cbz)THF/H₂O (4:1) + Na₂CO₃1.20 → 59596.2Rapid phase separation
Esterification (tBu)DCM + isobutene (gas)0.8-308998.5No inorganic salts formed
Carbodiimide CouplingDCM + 0.1M HOBt0.25-15 → 09299.1Minimal racemization
CrystallizationMTBE/Heptane (3:7)0.1 (slurry)-207699.7Low residual solvent (≤50 ppm)
Hydrogenolysis (Cbz)MeOH/EtOAc (1:1) + Pd/C0.5259898.9Catalyst filtration efficiency

Properties

CAS Number

2135655-76-2

Product Name

(S)-3-(((Benzyloxy)carbonyl)amino)-6-(tert-butoxy)-6-oxohexanoic acid

IUPAC Name

(3S)-6-[(2-methylpropan-2-yl)oxy]-6-oxo-3-(phenylmethoxycarbonylamino)hexanoic acid

Molecular Formula

C18H25NO6

Molecular Weight

351.4 g/mol

InChI

InChI=1S/C18H25NO6/c1-18(2,3)25-16(22)10-9-14(11-15(20)21)19-17(23)24-12-13-7-5-4-6-8-13/h4-8,14H,9-12H2,1-3H3,(H,19,23)(H,20,21)/t14-/m0/s1

InChI Key

WLEKMWHPQDAGJJ-AWEZNQCLSA-N

SMILES

CC(C)(C)OC(=O)CCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)(C)OC(=O)CCC(CC(=O)O)NC(=O)OCC1=CC=CC=C1

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@@H](CC(=O)O)NC(=O)OCC1=CC=CC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.